The compound is commercially available from various chemical suppliers, including TCI Chemicals and BenchChem, where it is listed under the product number M3701 and CAS Registry Number 110371-28-3 . It falls under the category of bicyclic compounds, specifically those derived from bicyclo[3.1.1]heptane structures, which are known for their applications in synthetic organic chemistry.
The synthesis of 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid typically involves several key steps:
Common Synthetic Route:
Parameters:
Industrial Production:
In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield, employing automated reactors that allow for precise control over reaction parameters such as temperature and pressure .
The molecular structure of 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid can be described as follows:
Structural Data:
COC(=O)C12CC(C1)(CNC2)C(=O)OThis structure provides rigidity and influences the compound's interactions with biological targets.
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions:
Types of Reactions:
Major Products:
The products formed from these reactions depend on specific conditions and reagents used; for example, oxidation may yield ketones or aldehydes while reduction can produce alcohols.
The mechanism of action for 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets in biological systems:
Interactions:
Structural Rigidity:
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 199.20 g/mol |
| IUPAC Name | 5-methoxycarbonyl-bicyclo[3.1.1]heptane-1-carboxylic acid |
| Melting Point | 82 °C |
| Appearance | White to light yellow powder or crystals |
| Purity | >98% (by quantitative NMR) |
| Storage Conditions | Room temperature recommended in a cool, dark place (<15°C) |
These properties are crucial for understanding its behavior in various applications.
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid has diverse applications across multiple scientific fields:
Chemistry:
Biology:
Medicine:
Industry:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: